N2-cyclopropyl-N4,N4-dimethylpyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-cyclopropyl-N4,N4-dimethylpyrimidine-2,4-diamine is a chemical compound with a unique structure that includes a cyclopropyl group and two methyl groups attached to a pyrimidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
- One of the identified targets is likely to be a human kinase, which is associated with the parasite’s growth and proliferation .
- This disruption leads to changes in gene expression, protein phosphorylation, and downstream effects that impair the parasite’s ability to multiply .
- Impact on Bioavailability :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-cyclopropyl-N4,N4-dimethylpyrimidine-2,4-diamine typically involves the reaction of cyclopropylamine with N,N-dimethylpyrimidine-2,4-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. the process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions
N2-cyclopropyl-N4,N4-dimethylpyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
N2-cyclopropyl-N4,N4-dimethylpyrimidine-2,4-diamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N2-cyclopropyl-N4,N4-dimethylpyrimidine-2,4-diamine include:
- N2,N4-diphenylpyrimidine-2,4-diamine
- N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine
- N2,N4-disubstituted pyrimidine-2,4-diamines
Uniqueness
This compound is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its stability and solubility compared to similar compounds .
Properties
IUPAC Name |
2-N-cyclopropyl-4-N,4-N-dimethylpyrimidine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-13(2)8-5-6-10-9(12-8)11-7-3-4-7/h5-7H,3-4H2,1-2H3,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFLBBISNRQOQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)NC2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.